Capsazepine Exhibits 800-Fold Lower TRPV1 Affinity Than Iodo-Resiniferatoxin, Defining Its Role as a Moderate-Potency Pharmacological Tool
Capsazepine exhibits an 800-fold lower affinity for rat TRPV1 compared to the high-affinity antagonist iodo-resiniferatoxin (I-RTX). In direct head-to-head comparison using the same assay system, capsazepine demonstrated an IC50 of 562 nM, whereas I-RTX achieved an IC50 of 0.7 nM against capsaicin-induced activation of rat TRPV1 [1]. This substantial potency differential positions capsazepine as a moderate-affinity tool compound, suitable for experimental contexts where ultra-high potency blockade is not required or where partial receptor occupancy is desirable [2]. Additionally, the affinity of I-RTX was 10-fold higher on rat versus human TRPV1 (IC50 = 0.7 and 5.4 nM, respectively), further underscoring the species-dependent pharmacology that characterizes this receptor class [1].
| Evidence Dimension | TRPV1 antagonist potency (IC50) against capsaicin-induced activation |
|---|---|
| Target Compound Data | IC50 = 562 nM |
| Comparator Or Baseline | Iodo-resiniferatoxin (I-RTX): IC50 = 0.7 nM |
| Quantified Difference | 800-fold lower affinity (562 nM vs 0.7 nM) |
| Conditions | Rat TRPV1 expressed in recombinant system; capsaicin-induced calcium uptake assay |
Why This Matters
This potency differential informs experimental design: I-RTX provides near-complete TRPV1 blockade at low concentrations for target validation, whereas capsazepine's moderate potency enables dose-response studies and partial inhibition paradigms where graded receptor modulation is required.
- [1] Wahl P, Foged C, Tullin S, Thomsen C. Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist. Mol Pharmacol. 2001 Jan;59(1):9-15. doi: 10.1124/mol.59.1.9. View Source
- [2] Seabrook GR, Sutton KG, Jarolimek W, Hollingworth GJ, Teague S, Webb J, Clark N, Boyce S, Kerby J, Ali Z, Chou M, Middleton R, Kaczorowski G, Jones AB. Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin. J Pharmacol Exp Ther. 2002 Dec;303(3):1052-60. doi: 10.1124/jpet.102.040394. View Source
